Silver sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antimicrobial activity

Silver ions (Ag⁺) released from silver sulfate exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and viruses []. This property makes silver sulfate a valuable research tool for studying microbial growth, inhibition, and resistance mechanisms. Researchers use it in various applications, including:

- Antimicrobial coatings: Silver sulfate can be incorporated into coatings for surfaces, medical devices, and textiles to prevent microbial attachment and growth [].

- Preservative in biological samples: Silver sulfate can be used in low concentrations to preserve biological samples like proteins and enzymes from microbial degradation [].

Conductivity

Silver sulfate is a moderate electrical conductor, making it suitable for various research applications:

- Electrochemical studies: Silver sulfate solutions are used as electrolytes in electrochemical studies, such as battery research and corrosion analysis [].

- Conductive coatings: Silver sulfate can be deposited on surfaces to create conductive layers for various research purposes, such as in the development of biosensors.

Precursor for other silver compounds

Silver sulfate serves as a starting material for the synthesis of various other silver compounds used in scientific research, such as:

- Silver nanoparticles: Silver nanoparticles exhibit unique properties with potential applications in various fields. Silver sulfate is a common precursor for their synthesis.

- Silver salts: Silver sulfate can be used to prepare other silver salts with specific properties needed for different research applications.

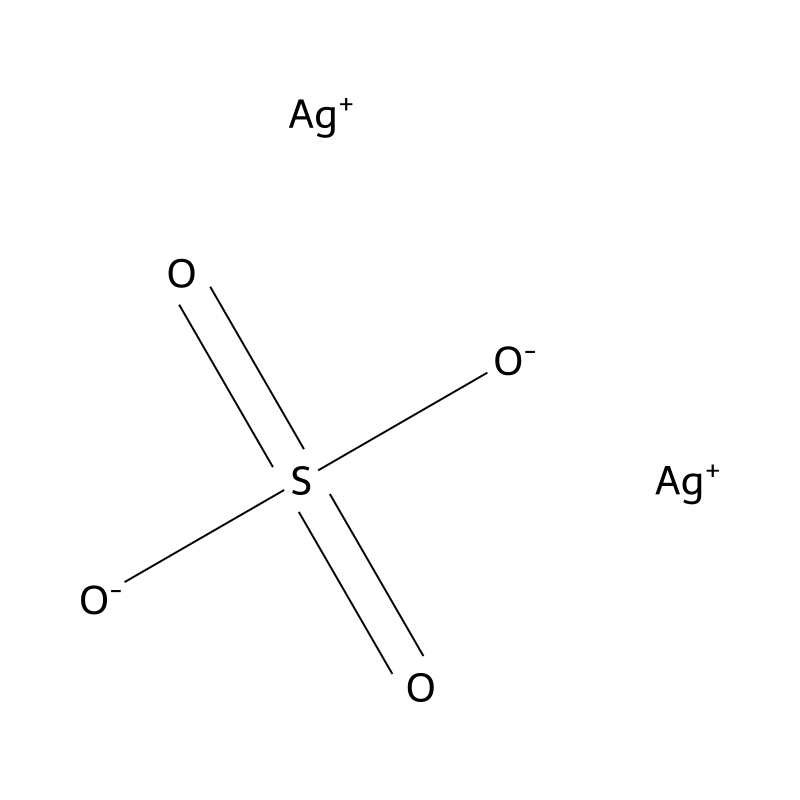

Silver sulfate is an inorganic compound with the chemical formula . It appears as a white crystalline solid that is sparingly soluble in water. The compound consists of silver ions () and sulfate ions (), held together by ionic bonds. Silver sulfate is notable for its stability and low solubility, which makes it suitable for various applications in different industries, including photography and electroplating .

- Formation Reaction:This reaction occurs when silver nitrate reacts with sulfuric acid to form silver sulfate and nitric acid .

- Thermal Decomposition:

Silver sulfate decomposes upon heating:This reaction releases oxygen gas and sulfur trioxide . - Precipitation Reactions:

Silver sulfate can react with sodium chloride to produce silver chloride:In this case, silver chloride precipitates out as a solid .

Silver sulfate exhibits antibacterial properties, making it useful in medical applications. It has been employed in formulations for wound care, where it helps prevent infections due to its antimicrobial activity . Additionally, it serves as a non-staining alternative to silver nitrate in various pharmaceutical applications, which is beneficial in minimizing discoloration during treatments .

Silver sulfate can be synthesized through several methods:

- Reaction of Silver Nitrate with Sulfuric Acid:

This is the most common method, where silver nitrate and sulfuric acid are mixed to precipitate silver sulfate. - Reaction with Sodium Sulfate:This method involves the reaction of sodium sulfate with silver nitrate .

- Using Zinc Sulfate:

Another method includes reacting zinc sulfate with silver nitrate:

These methods typically yield pure silver sulfate through recrystallization processes that remove impurities .

Silver sulfate has diverse applications across various fields:

- Photography: Used in photographic processes due to its light-sensitive properties.

- Electroplating: Serves as a source of silver in electroplating applications.

- Medical Uses: Incorporated into creams for wound treatment due to its antibacterial properties.

- Chemical Synthesis: Acts as a reagent in organic synthesis, particularly in iodination reactions .

- Water Treatment: Used as a catalyst in wastewater treatment processes .

Research has demonstrated that silver sulfate interacts with various chemicals, influencing its reactivity and applications:

- Complex Formation: Silver ions from silver sulfate can form complexes with ammonia, enhancing solubility under certain conditions:

- Antimicrobial Efficacy: Studies show that formulations containing silver sulfate exhibit significant antimicrobial activity against a range of pathogens, making it effective for topical applications .

Several compounds share similarities with silver sulfate, notably other silver salts and sulfates. Here are some comparable compounds:

| Compound | Chemical Formula | Solubility in Water | Unique Features |

|---|---|---|---|

| Silver Nitrate | Highly soluble | Commonly used for photographic processes | |

| Silver Chloride | Insoluble | Forms white precipitate with chloride ions | |

| Silver Bromide | Insoluble | Used in photography; sensitive to light | |

| Barium Sulfate | Insoluble | Used as a radiocontrast agent in medical imaging | |

| Calcium Sulfate | Sparingly soluble | Used in construction (gypsum) |

Uniqueness of Silver Sulfate

Silver sulfate's uniqueness lies in its dual role as both a source of silver and a stable compound that exhibits low solubility, making it particularly valuable in applications where controlled release or minimal reactivity is desired. Its antibacterial properties further distinguish it from other sulfates and salts of silver, enhancing its utility in medical and industrial contexts .

Early Synthesis and Structural Characterization

Silver sulfate was first synthesized in the 19th century through the reaction of silver nitrate with sulfuric acid:

$$

2 \, \text{AgNO}3 + \text{H}2\text{SO}4 \rightarrow \text{Ag}2\text{SO}4 + 2 \, \text{HNO}3

$$

Early studies focused on its low solubility in water (7.4 g/L at 20°C) and crystalline structure, which adopts an orthorhombic lattice isomorphic to anhydrous sodium sulfate. The discovery of silver(II) sulfate (AgSO₄) in 2010 expanded understanding of silver’s oxidation states, revealing a black crystalline solid that decomposes exothermically at 120°C.

Phase Transitions and Ionic Conductivity

High-temperature X-ray diffraction studies uncovered a phase transition in Ag₂SO₄ at ~400°C from an ordered F ddd structure to a disordered phase with colossal anisotropic thermal expansion (linear expansion coefficient: 1.2×10⁻⁴ K⁻¹). This transition correlates with enhanced ionic conductivity (σ ≈ 10⁻² S/cm at 500°C), attributed to a "paddle-wheel" mechanism where Ag⁺ ions migrate along the c-axis.

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 91 companies. For more detailed information, please visit ECHA C&L website;

Of the 11 notification(s) provided by 88 of 91 companies with hazard statement code(s):;

H318 (98.86%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H400 (80.68%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (80.68%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Environmental Hazard

Other CAS

19287-89-9